molecular formula C15H17ClN4O2S2 B3008395 N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-31-4

N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No.: B3008395
CAS No.: 338422-31-4
M. Wt: 384.9
InChI Key: TXPVVWMGPNAERL-UHFFFAOYSA-N
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Description

N-{[4-Allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a 1,2,4-triazole derivative characterized by dual allyl substituents (at the 4-position and as a sulfanyl group at the 5-position) and a 4-chlorobenzenesulfonamide moiety.

Properties

IUPAC Name

4-chloro-N-[(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S2/c1-3-9-20-14(18-19-15(20)23-10-4-2)11-17-24(21,22)13-7-5-12(16)6-8-13/h3-8,17H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPVVWMGPNAERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide (CAS 338422-31-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, pharmacological implications, and underlying mechanisms based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H17ClN4O2S2
  • Molecular Weight : 384.91 g/mol
  • Purity : >90% .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains. While specific data on this compound is limited, studies on related compounds suggest that they may inhibit bacterial growth by interfering with folic acid synthesis pathways .

Effects on Perfusion Pressure

A study evaluating the biological activity of benzene sulfonamides indicated that certain derivatives can affect perfusion pressure in experimental models. The results demonstrated that these compounds could modulate vascular resistance, potentially through calcium channel interactions . This suggests that this compound might also possess similar cardiovascular effects.

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties. The compound's structural components may allow it to act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Preliminary studies indicate that derivatives of sulfonamides can exhibit strong inhibitory activity against these enzymes .

Case Studies and Experimental Findings

StudyCompoundBiological ActivityFindings
Figueroa-Valverde et al. (2023)Various benzene sulfonamidesPerfusion PressureCompound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to controls (p = 0.05) .
Aziz-ur-Rehman et al. (2011)Sulfonamide derivativesEnzyme InhibitionShowed potential as AChE inhibitors with varying IC50 values .

The proposed mechanisms of action for this compound are likely multifaceted:

  • Calcium Channel Interaction : Similar compounds have been shown to interact with calcium channels, influencing vascular tone and blood pressure regulation .
  • Folic Acid Synthesis Inhibition : As a sulfonamide derivative, it may inhibit bacterial growth by blocking folate synthesis pathways .
  • Enzyme Inhibition : Its potential to inhibit key enzymes like AChE could contribute to its pharmacological profile .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Computational models can predict these parameters based on structural characteristics .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . Research has demonstrated that compounds containing triazole rings exhibit significant activity against various pathogens. For instance:

  • In Vitro Studies : A study highlighted the synthesis and biological evaluation of various triazole derivatives, including N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide. These derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity .

Case Study: Antibacterial Efficacy

CompoundTarget PathogenZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

These results indicate that the compound has significant antibacterial potential, making it a candidate for further development as an antimicrobial agent.

Potential Therapeutic Uses

Given its chemical structure and demonstrated biological activities, this compound shows promise in several therapeutic areas:

1. Antimicrobial Therapy : Its effectiveness against bacterial strains suggests potential use in treating infections caused by resistant bacteria.

2. Antifungal Applications : Due to the triazole component, it may also exhibit antifungal properties, warranting further investigation into its efficacy against fungal pathogens.

3. Agricultural Applications : The compound may serve as a fungicide or bactericide in agricultural settings due to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthesis parameters, and physicochemical properties.

Structural Analogues with Pyridinyl Substituents

  • Compound 6c (): 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Substituents: Pyridin-2-yl at C5, acetamide at the thioether side chain. Synthesis: 83% yield, 174–176°C melting point, recrystallized in H₂O:EtOH (1:1).
  • Compound from : N-(4-chlorobenzyl)-2-{[4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • Substituents : Pyridin-4-yl at C5, 4-chlorobenzyl acetamide.
    • Key Difference : The pyridinyl and chlorobenzyl groups may increase metabolic stability compared to the allylsulfanyl group in the target compound.

Sulfonamide-Containing Analogues

  • Compound from : 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Substituents: Methyl at C4, sulfonamide at the benzenesulfonyl group. Molecular Formula: C₁₀H₁₁ClN₄O₂S₂ (vs. C₁₅H₁₇ClN₄O₂S₂ for the target compound).
  • Compound from : N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide Substituents: 4-Fluorobenzyl sulfanyl at C3. Molecular Weight: 452.95 g/mol (vs. 416.91 g/mol for the target compound).

Analogues with Bulky Aromatic Substituents

  • Compound from : 2-({4-Allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide

    • Substituents : Naphthyloxy and 2-chlorophenyl groups.
    • Molecular Weight : 464.97 g/mol.
    • Key Difference : The naphthyloxy group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s allylsulfanyl group .
  • Compound from : 2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide Substituents: Toluidinomethyl and hydroxybenzylidene groups. Molecular Weight: 436.53 g/mol.

Comparative Data Table

Compound Name / Source Substituents (C4/C5) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Feature
Target Compound Allyl/Allylsulfanyl N/A N/A 416.91 Dual allyl groups, sulfonamide
6c () Allyl/Pyridin-2-yl 174–176 83 ~350 (estimated) High yield, pyridinyl interaction
Compound Allyl/Pyridin-4-yl N/A N/A ~400 (estimated) Chlorobenzyl acetamide
Compound Methyl/Sulfanyl N/A N/A 330.81 Methyl group enhances solubility
Compound Allyl/4-Fluorobenzyl sulfanyl N/A N/A 452.95 Fluorine-enhanced stability
Compound Allyl/Naphthyloxy N/A N/A 464.97 High lipophilicity

Key Research Findings

  • Substituent Impact : Allyl groups (as in the target compound) balance lipophilicity and reactivity, whereas pyridinyl or fluorobenzyl substituents improve target binding and metabolic stability .
  • Synthetic Efficiency : Yields for triazole derivatives vary widely (50–83%), influenced by substituent electronic effects and recrystallization solvents .
  • Biological Relevance : The –N–C–S unit, common in these compounds, is critical for bioactivity, particularly in enzyme inhibition or antimicrobial applications .

Q & A

Q. Table 1: Optimization of Sulfanylation Conditions

ConditionReagent RatioSolventYield (%)Byproducts Identified
I₂ (1.2 eq), 25°C1:1.2DMF80Disulfide (<5%)
H₂O₂ (2 eq), 0°C1:1THF45Sulfoxide (15%)

Source : Adapted from .

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